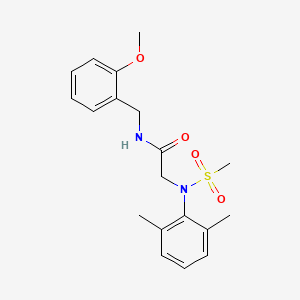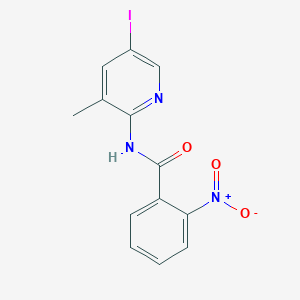
N-(5-chloro-2-methoxyphenyl)-2,4,5-trimethoxybenzamide
説明
N-(5-chloro-2-methoxyphenyl)-2,4,5-trimethoxybenzamide, commonly known as CTB, is a synthetic compound that has been extensively studied for its potential pharmacological applications. CTB belongs to the class of phenylalkylamines and is structurally similar to other well-known drugs such as amphetamines and phenethylamines. The compound was first synthesized in the 1970s and since then, it has been studied for its potential therapeutic effects in various scientific research fields.
作用機序
The mechanism of action of CTB is not fully understood. However, it is believed that the compound acts as a dopamine receptor agonist, which means it activates the dopamine receptors in the brain. Dopamine is a neurotransmitter that plays a crucial role in various physiological processes such as movement, motivation, and reward. CTB's activation of dopamine receptors may explain its potential therapeutic effects.
Biochemical and Physiological Effects:
CTB has been shown to have various biochemical and physiological effects in scientific research studies. In animal studies, CTB has been shown to increase dopamine release in the brain, which may explain its potential therapeutic effects in conditions such as Parkinson's disease. CTB has also been shown to have potential analgesic effects, reducing pain sensitivity in animal models.
実験室実験の利点と制限
One of the advantages of using CTB in scientific research is its ability to act as a retrograde tracer, allowing researchers to track the pathways of neurons in the brain. CTB is also relatively easy to synthesize and purify, making it a cost-effective option for research studies. However, one of the limitations of using CTB is its potential toxicity. High doses of CTB have been shown to cause neurotoxicity in animal models, which may limit its use in some research studies.
将来の方向性
There are various future directions for research on CTB. One potential direction is to further explore its potential therapeutic effects in conditions such as Parkinson's disease and chronic pain. Another direction is to investigate its potential as a diagnostic tool for neurological disorders. Additionally, further research is needed to understand the mechanism of action of CTB and its potential toxicity in humans.
Conclusion:
In conclusion, CTB is a synthetic compound that has been extensively studied for its potential pharmacological applications. Its ability to act as a retrograde tracer makes it a valuable tool in neuroscience research. CTB's potential therapeutic effects in conditions such as Parkinson's disease and chronic pain make it a promising candidate for further research. However, its potential toxicity in high doses highlights the need for further investigation into its safety and efficacy.
科学的研究の応用
CTB has been extensively studied for its potential applications in various scientific research fields. One of the most significant applications of CTB is in neuroscience research. CTB is commonly used as a retrograde tracer, which allows researchers to track the pathways of neurons in the brain. CTB is taken up by neurons and transported back to their cell bodies, allowing researchers to identify the origin of the neurons and their connections.
特性
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2,4,5-trimethoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO5/c1-21-13-6-5-10(18)7-12(13)19-17(20)11-8-15(23-3)16(24-4)9-14(11)22-2/h5-9H,1-4H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPGSFJREAOZEIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2=CC(=C(C=C2OC)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(4-bromo-2-fluorophenyl)-3-{4-[(isobutylamino)sulfonyl]phenyl}propanamide](/img/structure/B3616438.png)
![2-(4-chloro-2-methyl-5-{[(2-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B3616444.png)
![1-[(3-methylbenzyl)oxy]-3-phenyl-2(1H)-quinoxalinone 4-oxide](/img/structure/B3616447.png)
![N-[3-({[(2,4-dimethylbenzoyl)amino]carbonothioyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B3616458.png)
![1-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoyl]-1H-1,2,3-benzotriazole](/img/structure/B3616464.png)

![1-(3-chlorophenyl)-4-[(5-ethoxy-2,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B3616482.png)
![N-[({4-[4-(2-furoyl)-1-piperazinyl]phenyl}amino)carbonothioyl]-3-phenylacrylamide](/img/structure/B3616487.png)

![2,4-dimethyl-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3616500.png)

![4-methyl-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-3-nitrobenzamide](/img/structure/B3616532.png)
![2-({5-[(benzylthio)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B3616544.png)